molecular formula C10H11ClN2O B8642174 7-Chloro-3-ethyl-3,4-dihydro-quinoxalin-2-ol

7-Chloro-3-ethyl-3,4-dihydro-quinoxalin-2-ol

Cat. No.: B8642174
M. Wt: 210.66 g/mol
InChI Key: FGXACBKOFGXPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-ethyl-3,4-dihydro-quinoxalin-2-ol is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

8-chloro-3-ethyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C10H11ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5,7,12H,2H2,1H3,(H,13,14)

InChI Key

FGXACBKOFGXPQK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(N1)C=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-((3-chloro-2-nitrophenyl)amino)butanoic acid (1.5 Kg, 5.8 mol), 4 N aq. HCl (4.35 L, 17.4 mol) and EtOH (5.3 L) was added SnCl2.2H2O (3.93 Kg, 17.4 mol). The reaction mixture was heated to reflux for 5 h. At this time LC-MS analysis showed that the reaction was complete. After cooling to rt the reaction mixture was evaporated under reduced pressure. The resulting residue was cooled to 0° C. using an ice-water bath and an aqueous solution of 10 N KOH (12 L, 180 mol) was carefully added with vigorous stirring. After filtration to remove insoluble solids, the filtrate was extracted with DCM (2×10 L) washed with water, brine, dried over anhydrous Na2SO4, and evaporated under reduced pressure to give 8-chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one (1.1 Kg) as a yellow solid, which was used without further purification. 1H NMR (DMSO-d6) δ ppm 9.70 (s, 1H), 6.65-6.83 (m, 3H), 6.31-6.44 (m, 1H), 3.66-3.72 (m, 1H), 1.53-1.71 (m, 2H), 0.92 (t, J=7.4 Hz, 3H). Mass Spectrum (ESI) m/z=211.2 (M+1).
Quantity
1.5 kg
Type
reactant
Reaction Step One
Name
Quantity
4.35 L
Type
reactant
Reaction Step One
Quantity
3.93 kg
Type
reactant
Reaction Step One
Name
Quantity
5.3 L
Type
solvent
Reaction Step One
Name
Quantity
12 L
Type
reactant
Reaction Step Two

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